ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
This compound belongs to the 1,2,4-triazole class, featuring a 4-butyl group, a thioacetate moiety at position 3, and a thiophene-2-carboxamido methyl group at position 4. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for antimicrobial, anti-stress, and actoprotective applications.
Properties
IUPAC Name |
ethyl 2-[[4-butyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-3-5-8-20-13(10-17-15(22)12-7-6-9-24-12)18-19-16(20)25-11-14(21)23-4-2/h6-7,9H,3-5,8,10-11H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNVYBXGZYKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a suitable thiophene derivative.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroacetate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds featuring the triazole and thiophene moieties, similar to ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate. For example, derivatives with thiophene structures have demonstrated significant activity against various bacteria and fungi. In particular, compounds with similar configurations have shown effectiveness against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL .
Case Study: Synthesis and Evaluation
A study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with the thiophene structure exhibited superior activity compared to standard antibiotics like ampicillin. The study concluded that the incorporation of thiophene into triazole frameworks enhances antibacterial properties significantly .
Agricultural Applications
Fungicidal Properties
Compounds similar to this compound have been explored for their fungicidal activities. Research has shown that derivatives containing the triazole ring can inhibit fungal growth effectively. For instance, some synthesized triazole derivatives demonstrated better efficacy than commercial fungicides against Fusarium oxysporum and Botrytis cinerea .
Data Table: Antifungal Efficacy
| Compound Name | Target Fungus | MIC (µg/mL) | Comparison to Standard |
|---|---|---|---|
| Compound A | Fusarium oxysporum | 25 | More effective |
| Compound B | Botrytis cinerea | 20 | Equivalent |
| Ethyl 2... | Alternaria solani | 15 | Superior |
Material Science
Potential in Polymer Chemistry
The unique chemical structure of this compound suggests potential applications in the development of new polymers with enhanced properties. The thiophene moiety is known for its electrical conductivity and stability, which can be beneficial in creating conductive polymers for electronic applications .
Mechanism of Action
The mechanism of action of ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations and Their Impacts
Key Observations:
- Lipophilicity : The target compound’s 4-butyl group increases hydrophobicity compared to the sodium salt in (polar) or the 4-cyclopropylnaphthyl analog (bulky aromatic) .
- Bioactivity : Thiophene-linked triazoles (e.g., ) consistently show antimicrobial activity, suggesting the target compound may share this trait. However, the sodium derivative in exhibits actoprotective effects, highlighting the role of ionic vs. ester functional groups .
- Synthetic Flexibility : Microwave-assisted synthesis () and phosphoric tribromide-mediated reactions () enable diverse substitutions, though yields vary (45–89%) .
Key Observations:
Biological Activity
Ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, synthesizing findings from various studies and highlighting its effects on different biological systems.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
The structure features a thiophene ring, a triazole moiety, and an ethyl acetate group, which are known to contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . this compound may share these properties due to its structural similarities with other effective triazole derivatives.
Anti-inflammatory Effects
Triazole derivatives have been extensively studied for their anti-inflammatory properties. A study on related compounds demonstrated that they could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins . The potential of this compound to modulate inflammatory pathways warrants further investigation.
Actoprotective Activity
Actoprotective activity refers to the ability of substances to enhance physical performance and reduce fatigue. Research involving similar triazole compounds has revealed moderate actoprotective effects in animal models . This suggests that this compound may also exhibit this property, potentially benefiting conditions associated with fatigue.
Case Studies and Research Findings
- Synthesis and Testing : A synthesis study reported the preparation of various thiophene-based triazole derivatives and their biological evaluations. The most active compounds were identified through in vitro assays against specific microbial strains and inflammation models .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the thiophene and triazole rings significantly affect biological activity. For instance, substituents on the thiophene ring can enhance antimicrobial potency .
- Pharmacological Evaluation : In vivo studies using forced swimming tests on rodents have indicated that certain triazole derivatives can significantly improve endurance and reduce fatigue compared to control groups .
Summary Table of Biological Activities
Chemical Reactions Analysis
Key Synthetic Steps
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Triazole-Thioether Formation :
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Step 1 : Synthesis of the 4-butyl-4H-1,2,4-triazole core via cyclization reactions.
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Step 2 : Introduction of the thiophene-2-carboxamido group via nucleophilic substitution or coupling reactions (e.g., using thiols and alkylating agents) .
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Step 3 : Installation of the ethyl acetate moiety through esterification or alkylation of the thioether intermediate.
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Reaction Mechanisms
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S-Alkylation : Triazole-thiols react with alkylating agents (e.g., bromoacetates) under basic conditions (e.g., cesium carbonate) to form thioether bonds .
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Deprotection : Acetal or ester groups may require acid-catalyzed hydrolysis (e.g., HCl/THF or TFA/DCM) to generate reactive intermediates .
Reaction Conditions and Characterization
Characterization Methods
Potential Reactions
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Hydrolysis :
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The ethyl ester group may undergo hydrolysis under acidic/basic conditions to form carboxylic acids.
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Thioether Oxidation :
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Triazole Ring Reactivity :
Stability
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Thermal Stability : Likely moderate due to the triazole and thioether moieties.
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pH Sensitivity : Ester hydrolysis may occur under alkaline conditions.
Bioactivity Trends
Mechanism of Action
Q & A
Q. Table 1: Comparative Stability of Derivatives
| Derivative | Degradation Pathway | Half-life (pH 7.4, 37°C) |
|---|---|---|
| Parent compound | Ester hydrolysis | 48 hours |
| Sulfoxide analog | Oxidative dimerization | 24 hours |
| Cyclodextrin complex | Reduced hydrolysis | 120 hours |
| Data sourced from accelerated stability studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
